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Abstract
The human equilibrative nucleoside transporter 4 (hENT4), also known as the plasma

membrane monoamine transporter (PMAT), is a unique member of the SLC29 family of

transporters. While initially characterized as a transporter of organic cations, hENT4 plays a

significant and distinct role in the uptake of adenosine, particularly under pathophysiological

conditions such as ischemia. This technical guide provides a comprehensive overview of the

core function of hENT4 in adenosine transport, including its mechanism, kinetics, tissue

distribution, and pharmacological inhibition. Detailed experimental protocols for studying

hENT4-mediated adenosine uptake are provided, along with visualizations of key signaling

pathways and experimental workflows to facilitate a deeper understanding for researchers and

professionals in drug development.

Introduction
Adenosine is a critical signaling nucleoside that modulates a wide array of physiological

processes, including neurotransmission, cardiovascular function, and inflammation. The

extracellular concentration of adenosine is tightly regulated by a balance between its

production, release, and clearance from the extracellular space. Nucleoside transporters are

key players in this regulation. The human equilibrative nucleoside transporter (hENT) family

comprises four members (hENT1-4) that facilitate the bidirectional transport of nucleosides

across the plasma membrane.
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Among these, hENT4 is distinguished by its unique pH-dependent mechanism of adenosine

transport. At physiological pH (7.4), its affinity for adenosine is low; however, under acidic

conditions, such as those occurring during tissue ischemia, its transport activity is significantly

enhanced.[1][2] This characteristic positions hENT4 as a potential therapeutic target for

conditions associated with local acidosis and elevated adenosine levels, such as myocardial

ischemia and certain cancers.[2][3]

Mechanism of hENT4-Mediated Adenosine Uptake
The primary mechanism governing hENT4-mediated adenosine transport is its marked

dependence on extracellular pH.

pH-Dependence: hENT4 exhibits optimal adenosine transport activity in an acidic

environment, with a peak around pH 6.0.[4][5] At neutral pH (7.4), the transport of adenosine

by hENT4 is minimal.[4] This pH sensitivity is a key feature that distinguishes hENT4 from

other members of the ENT family. The transport of monoamines by hENT4, in contrast, is not

pH-dependent.[6]

Kinetics: The kinetics of hENT4-mediated adenosine transport have been characterized in

various expression systems. The apparent Michaelis-Menten constant (Km) for adenosine is

in the high micromolar to millimolar range, indicating a relatively low affinity compared to

hENT1 and hENT2 at physiological pH.[4][6] However, under acidic conditions (pH 5.5), the

apparent Km for adenosine is significantly lower, suggesting an increased affinity.[4] Recent

studies also suggest that hENT4 may exhibit allosteric kinetics for adenosine transport at

acidic pH.[1]

Substrate Specificity: hENT4 is selective for adenosine and some of its analogs.[3] It does

not significantly transport other naturally occurring nucleosides like uridine.[4]

Quantitative Data
Kinetic Parameters for hENT4-Mediated Adenosine
Transport
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Parameter Value Condition
Expression
System

Reference

Apparent Km 0.78 mmol/L pH 5.5 Xenopus oocytes [4]

Apparent Km
0.13 mmol/L

(mouse ENT4)
pH 5.5 Xenopus oocytes [4]

Apparent Km 50 µM pH 6.0 PK15NTD cells [1]

Inhibitor Sensitivity of hENT4
hENT4 is relatively insensitive to classical ENT inhibitors like nitrobenzylmercaptopurine

riboside (NBMPR). However, it is inhibited by dipyridamole and its analogues, as well as other

compounds.

Inhibitor IC50 Selectivity
Expression
System

Reference

Dipyridamole 2.8 µM - PK15NTD cells [4][7]

Compound 30

(Dipyridamole

analogue)

74.4 nM

~80-fold vs

hENT1, ~20-fold

vs hENT2

PK15NTD cells [4][7]

hENT4-IN-1 74.4 nM
Potent and

selective
Not specified [8]

Decynium-22 -
Inhibits hENT4

activity

AC16 human

cardiomyocytes
[9]

Tissue Distribution of hENT4
hENT4 mRNA and protein are expressed in various human tissues, with notable abundance in

the heart, brain, and skeletal muscle.[5]
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Tissue
mRNA Expression
Level

Protein Expression
Level

Reference

Heart High High [5][10]

Brain High High [1][5]

Skeletal Muscle High Moderate [5]

Kidney Moderate Moderate [1]

Placenta Moderate Low [5]

Intestine Moderate Low [1]

Note: Expression levels are qualitative summaries from various sources and may vary

depending on the detection method.

Experimental Protocols
Radiolabeled Adenosine Uptake Assay in Mammalian
Cells
This protocol is designed to measure the uptake of radiolabeled adenosine into adherent

mammalian cells expressing hENT4.

Materials:

Cells stably expressing hENT4 (e.g., PK15NTD-hENT4, HEK293-hENT4)

Nucleoside transporter-deficient host cells (e.g., PK15NTD) as a negative control

Culture medium (e.g., MEM)

Transport buffer (e.g., sodium-free buffer: 120 mM choline chloride, 20 mM Tris-HCl, 3 mM

K2HPO4, 10 mM Glucose, 1 mM MgCl2, 1 mM CaCl2), adjusted to desired pH (e.g., 6.0 and

7.4)

[3H]Adenosine
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Adenosine kinase inhibitor (e.g., 50 nM ABT-702)

Adenosine deaminase inhibitor (e.g., 100 nM EHNA)

Ice-cold phosphate-buffered saline (PBS)

Lysis buffer (e.g., 1 N NaOH)

Scintillation cocktail

Scintillation counter

Multi-well culture plates (e.g., 24-well or 96-well)

Procedure:

Cell Seeding: Seed hENT4-expressing cells and control cells into multi-well plates at a

density that allows them to reach ~90% confluency on the day of the experiment.

Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.

Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice

with the transport buffer at the desired pH.

Pre-incubation: Add the transport buffer containing the adenosine kinase and deaminase

inhibitors to each well and pre-incubate the cells for 15-30 minutes at room temperature.

Initiation of Uptake: To initiate the uptake, add the transport buffer containing [3H]adenosine

(at the desired final concentration) to each well.

Incubation: Incubate the plates for a predetermined time (e.g., 2, 5, 10, 15 minutes) at room

temperature. The incubation time should be within the linear range of uptake.

Termination of Uptake: Terminate the transport by rapidly aspirating the radioactive solution

and washing the cells three times with ice-cold PBS.

Cell Lysis: Lyse the cells by adding lysis buffer to each well and incubating for at least 30

minutes (or overnight).
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Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail,

and measure the radioactivity using a scintillation counter.

Protein Quantification: Determine the protein concentration in each well to normalize the

uptake data.

Data Analysis: Calculate the hENT4-mediated uptake by subtracting the uptake in control

cells from the uptake in hENT4-expressing cells.

Inhibitor Screening Assay
This protocol is for screening compounds for their ability to inhibit hENT4-mediated adenosine

uptake.

Procedure:

Follow steps 1-3 of the Radiolabeled Adenosine Uptake Assay protocol.

Inhibitor Pre-incubation: After washing, add the transport buffer (pH 6.0) containing the test

compounds at various concentrations (or a single concentration for primary screening) to the

wells. Include a vehicle control (e.g., DMSO). Incubate for 15 minutes at room temperature.

Initiation of Uptake: Add [3H]adenosine to each well at a concentration close to its Km value

(e.g., 0.2 µM).

Incubation: Incubate for a short period (e.g., 2 minutes) to measure the initial rate of uptake.

Follow steps 7-11 of the Radiolabeled Adenosine Uptake Assay protocol.

Data Analysis: Calculate the percentage inhibition of hENT4-mediated adenosine uptake for

each compound concentration. Determine the IC50 value by fitting the concentration-

response data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows
Signaling Pathway of hENT4 in Cardioprotection during
Ischemia

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611265?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagram illustrates the proposed signaling pathway involving hENT4 during

myocardial ischemia.

Myocardial Ischemia
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Caption: hENT4's role in cardioprotection during ischemia.

Experimental Workflow for Investigating hENT4 in
Cardioprotection
The following diagram outlines a typical experimental workflow to study the role of hENT4 in

cardioprotection.
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Caption: Workflow for studying hENT4 in cardioprotection.

Conclusion
hENT4 is a unique adenosine transporter with a distinct pH-dependent activity that makes it a

focal point for research in ischemic pathologies. Its role in mediating adenosine uptake under

acidic conditions suggests that targeting hENT4 could be a novel therapeutic strategy for

cardioprotection and potentially for cancer therapy in the acidic tumor microenvironment. The
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data and protocols presented in this guide offer a solid foundation for researchers and drug

development professionals to further explore the biology of hENT4 and its potential as a

therapeutic target. The development of more potent and selective hENT4 inhibitors will be

crucial for dissecting its precise physiological roles and for advancing new therapeutic

interventions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [role of hENT4 in adenosine uptake]. BenchChem,
[2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611265#role-of-
hent4-in-adenosine-uptake]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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